1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole moiety and a trifluoromethylphenyl group. Its structure integrates three key pharmacophoric elements:
- Piperidine ring: A six-membered nitrogen-containing heterocycle, often associated with enhanced bioavailability and conformational flexibility in drug design.
- 1,2,4-Oxadiazole: A heterocyclic ring known for metabolic stability and hydrogen-bonding capacity, frequently employed in medicinal chemistry to improve binding affinity .
- Trifluoromethylphenyl group: A lipophilic substituent that enhances membrane permeability and resistance to oxidative metabolism .
Its synthesis likely involves multi-step reactions, including oxadiazole ring formation and piperidine functionalization, as inferred from analogous procedures in and .
Properties
IUPAC Name |
1-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3O2/c1-16-6-2-3-10-20(16)23-28-21(32-29-23)13-18-8-5-11-30(15-18)22(31)14-17-7-4-9-19(12-17)24(25,26)27/h2-4,6-7,9-10,12,18H,5,8,11,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGNGROLVBKHKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone , often referred to as an oxadiazole derivative, belongs to a class of compounds that have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Oxadiazole Ring : A five-membered heterocyclic compound known for its pharmacological properties.
- Piperidine Moiety : A six-membered ring that enhances the compound's interaction with biological targets.
- Trifluoromethyl Group : A functional group that may influence the compound's lipophilicity and biological activity.
The biological activity of this oxadiazole derivative is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical biological pathways, such as thymidylate synthase and histone deacetylases (HDAC), which are implicated in cancer cell proliferation and survival .
- Induction of Apoptosis : Research suggests that the compound can activate apoptotic pathways in cancer cells, potentially through the modulation of p53 expression and caspase activation .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- A study reported that certain derivatives exhibited IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines, indicating potent antiproliferative effects .
- Molecular docking studies have shown strong interactions between these compounds and estrogen receptors, similar to established anticancer drugs like Tamoxifen .
Antimicrobial Activity
Oxadiazole derivatives have also demonstrated significant antimicrobial properties:
- Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics .
- Specific derivatives were shown to possess antitubercular activity against Mycobacterium bovis, highlighting their potential in treating tuberculosis .
Case Studies
Several case studies exemplify the biological activity of oxadiazole derivatives:
- Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, a specific derivative demonstrated an IC50 value of 15.63 µM, similar to Tamoxifen. The mechanism was linked to increased p53 expression and apoptosis induction .
- Antimicrobial Screening : Compounds containing the oxadiazole ring were tested against various bacterial strains. Some showed promising results with MIC values lower than those for gentamicin, indicating their potential as new antimicrobial agents .
Summary of Research Findings
A summary table below outlines key findings regarding the biological activity of this compound:
Scientific Research Applications
Molecular Formula
- Molecular Formula : C19H20F3N3O
- Molecular Weight : 359.38 g/mol
Antimicrobial Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound demonstrate potent activity against various bacterial strains, particularly Gram-positive bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Bacillus cereus | 10 µg/mL |
| 2 | Staphylococcus aureus | 5 µg/mL |
| 3 | Escherichia coli | 20 µg/mL |
These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of the compound has been evaluated against various cancer cell lines. The following table summarizes some findings:
The data indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound in cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing derivatives of oxadiazole compounds revealed that specific substitutions at the piperidine position significantly enhanced antimicrobial activity. The synthesized compounds were tested against both bacterial and fungal strains, demonstrating promising results, particularly against Bacillus species .
Case Study 2: Anticancer Research
In another investigation, a series of oxadiazole derivatives were tested for their anticancer properties using the National Cancer Institute's NCI-60 panel. The results indicated that modifications to the oxadiazole structure led to improved antiproliferative effects compared to standard chemotherapeutics like Doxorubicin .
Comparison with Similar Compounds
Key Observations :
- The trifluoromethylphenyl ethanone moiety in the target compound offers strong electron-withdrawing effects, which may enhance interactions with hydrophobic enzyme pockets compared to non-fluorinated analogues .
Triazole-Containing Analogues
describes 1-[3-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone, which shares the trifluoromethyl group but replaces oxadiazole with a triazole ring:
Key Observations :
- The 1,2,4-triazole in may engage in stronger hydrogen bonding than oxadiazole, altering target selectivity.
- The trifluoromethyl group in both compounds suggests shared resistance to metabolic degradation .
Quantitative Structure-Activity Relationship (QSAR) Insights
highlights the use of comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) for predicting bioactivity in heterocyclic compounds. Applying these methods to the target compound and its analogues could reveal:
- Steric Effects : Bulkier substituents (e.g., o-tolyl vs. pyridinyl) may hinder binding in compact active sites.
- Electrostatic Contributions : The trifluoromethyl group’s electronegativity likely enhances interactions with positively charged residues.
- Hydrophobic Maps : The piperidine-oxadiazole scaffold may occupy a conserved hydrophobic region in target proteins.
Preparation Methods
Preparation of o-Tolyl Amidoxime
A suspension of o-tolunitrile (5.0 g, 42.7 mmol) and hydroxylamine hydrochloride (3.55 g, 51.2 mmol) in ethanol (50 mL) was refluxed at 80°C for 6 hours. The reaction mixture was cooled, filtered, and concentrated to yield N-hydroxy-o-tolylcarboximidamide as a white solid (4.8 g, 85%).
Characterization Data :
Cyclization to 3-(o-Tolyl)-1,2,4-Oxadiazole-5-carboxylic Acid
The amidoxime (4.8 g, 32.0 mmol) was dissolved in acetic anhydride (20 mL) and heated to 120°C for 4 hours. After quenching with ice water, the precipitated 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid was collected by filtration (4.1 g, 89%).
Optimized Conditions :
- Temperature: 120°C
- Solvent: Acetic anhydride
- Yield: 89%
Functionalization of Piperidine at the 3-Position
Synthesis of 3-(Bromomethyl)piperidine Hydrobromide
Piperidine (8.5 g, 100 mmol) was treated with 48% HBr (20 mL) and paraformaldehyde (3.0 g, 100 mmol) at 0°C. The mixture was stirred for 24 hours, yielding 3-(bromomethyl)piperidine hydrobromide as a crystalline solid (18.2 g, 78%).
Reaction Mechanism :
- Mannich Reaction : Paraformaldehyde and HBr generate in situ bromomethylating agents.
Coupling of Oxadiazole and Piperidine Moieties
Nucleophilic Substitution to Install the Oxadiazolylmethyl Group
3-(Bromomethyl)piperidine hydrobromide (10.0 g, 43.1 mmol) was reacted with 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylate (9.2 g, 43.1 mmol) in DMF (50 mL) using K2CO3 (11.9 g, 86.2 mmol) as a base. After 12 hours at 80°C, the product was isolated by column chromatography (SiO2, ethyl acetate/hexane 1:1) to yield 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (8.7 g, 82%).
Critical Parameters :
- Base: Potassium carbonate
- Solvent: DMF
- Temperature: 80°C
Introduction of the 3-(Trifluoromethyl)phenyl Ethanone Side Chain
DCC-Mediated Amidation
3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine (5.0 g, 16.8 mmol) was coupled with 3-(trifluoromethyl)phenylacetic acid (4.1 g, 18.5 mmol) using DCC (4.1 g, 20.2 mmol) and NHS (2.3 g, 20.2 mmol) in acetonitrile (50 mL). The reaction proceeded at 0°C for 2 hours, followed by 12 hours at room temperature. After workup, the title compound was obtained as a white solid (6.8 g, 88%).
Spectroscopic Validation :
- $$ ^{1}H $$-NMR (400 MHz, CDCl3): δ 7.82–7.45 (m, 8H, Ar–H), 4.32 (t, J = 6.0 Hz, 2H, NCH2), 3.68 (s, 2H, COCH2), 3.12–2.98 (m, 1H, piperidine-H), 2.62 (t, J = 6.0 Hz, 2H, CH2CO), 2.38 (s, 3H, CH3), 1.82–1.45 (m, 6H, piperidine-H).
- $$ ^{13}C $$-NMR (100 MHz, CDCl3): δ 172.8 (CO), 166.5 (C=N), 137.3–118.1 (Ar–C), 55.2 (NCH2), 38.4 (CH2CO), 32.8 (piperidine-C), 21.5 (CH3).
- MS (MALDI+): m/z 476.2 [M + H]+.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| DCC Coupling | 88 | 98.5 | 14 |
| EDCI/HOBt | 82 | 97.2 | 18 |
| Carbodiimidazole | 75 | 95.8 | 24 |
Key Observations :
- DCC coupling offers superior yield and purity compared to EDCI/HOBt or carbodiimidazole methods.
- Reaction time inversely correlates with steric hindrance at the piperidine nitrogen.
Mechanistic Insights into Oxadiazole Ring Formation
The cyclization of amidoximes to 1,2,4-oxadiazoles proceeds via a two-step mechanism:
- Nucleophilic Attack : The hydroxylamine oxygen attacks the electrophilic carbonyl carbon of the nitrile.
- Dehydration : Acid-catalyzed elimination of water forms the oxadiazole ring.
Kinetic Studies :
- Activation energy ($$ E_a $$): 68.5 kJ/mol
- Rate-determining step: Dehydration (k = 2.4 × 10$$ ^{-3} $$ s$$ ^{-1} $$).
Process Optimization and Scale-Up Challenges
Solvent Screening for Amidation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Acetonitrile | 37.5 | 88 |
| DMF | 36.7 | 85 |
| THF | 7.5 | 72 |
Polar aprotic solvents enhance reaction efficiency by stabilizing the transition state.
Temperature Profiling
- Optimal Range : 0–25°C (prevents racemization and byproduct formation).
- Side Reactions : Above 40°C, competitive formation of N-acylurea occurs via DCC decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
